![molecular formula C23H29N3O4 B5795424 ethyl 4-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B5795424.png)
ethyl 4-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate
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Overview
Description
Ethyl 4-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate, also known as EEPB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the piperazine family of compounds and has been found to have a range of biochemical and physiological effects.
Scientific Research Applications
Ethyl 4-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate has been studied for its potential applications in a range of scientific research areas, including neuroscience, pharmacology, and drug discovery. In neuroscience, ethyl 4-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate has been found to have anxiolytic and antidepressant effects. In pharmacology, ethyl 4-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate has been studied as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. In drug discovery, ethyl 4-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of ethyl 4-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. This means that ethyl 4-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate inhibits the reuptake of serotonin, a neurotransmitter that is involved in mood regulation, and activates a specific type of serotonin receptor that is also involved in mood regulation.
Biochemical and Physiological Effects
ethyl 4-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate has been found to have a range of biochemical and physiological effects. In animal studies, ethyl 4-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate has been found to reduce anxiety and depression-like behaviors. It has also been found to have anti-inflammatory and neuroprotective effects. In vitro studies have shown that ethyl 4-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate inhibits the growth of cancer cells and induces apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 4-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate in lab experiments is that it has been well-studied and has a known mechanism of action. This makes it a useful tool for studying the role of serotonin in various physiological and pathological conditions. However, one limitation of using ethyl 4-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate is that it has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
Future Directions
There are many future directions for research on ethyl 4-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate. One area of research could be to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. Another area of research could be to study its effects on other neurotransmitters and receptors, in addition to serotonin and the 5-HT1A receptor. Finally, future research could aim to develop new derivatives of ethyl 4-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate with improved efficacy and safety profiles.
Synthesis Methods
The synthesis of ethyl 4-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate involves the reaction of ethyl 4-aminobenzoate with 2-ethoxyphenylpiperazine and acetic anhydride. This reaction produces ethyl 4-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate in high yield and purity. The chemical structure of ethyl 4-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate is shown below:
properties
IUPAC Name |
ethyl 4-[[2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4/c1-3-29-21-8-6-5-7-20(21)26-15-13-25(14-16-26)17-22(27)24-19-11-9-18(10-12-19)23(28)30-4-2/h5-12H,3-4,13-17H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFPFFZAVYDRCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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